molecular formula C15H22N2O3S B14401329 N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine CAS No. 87975-64-2

N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine

Cat. No.: B14401329
CAS No.: 87975-64-2
M. Wt: 310.4 g/mol
InChI Key: LENAJECYCZZVRY-UHFFFAOYSA-N
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Description

N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrrolidine ring, a sulfonyl group, and an oxirane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Formation of the Oxirane Ring: The oxirane ring is formed through epoxidation reactions, typically using peracids or other oxidizing agents.

    Coupling Reactions: The final step involves coupling the various fragments together under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities and are also studied for their biological activities.

    Oxirane Compounds: Epoxides and other oxirane-containing compounds are known for their reactivity and are used in various chemical syntheses.

    Sulfonyl Compounds: Sulfonamides and sulfonyl chlorides are widely used in medicinal chemistry and industrial applications.

Uniqueness

N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

87975-64-2

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(3-phenyl-2-pyrrolidin-1-ylsulfonyloxiran-2-yl)methyl]ethanamine

InChI

InChI=1S/C15H22N2O3S/c1-2-16-12-15(21(18,19)17-10-6-7-11-17)14(20-15)13-8-4-3-5-9-13/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3

InChI Key

LENAJECYCZZVRY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(C(O1)C2=CC=CC=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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